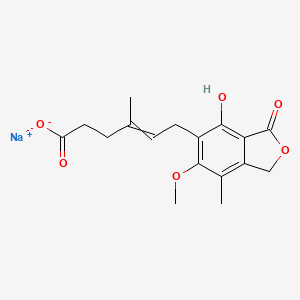

Mycophenolate (sodium)

Description

BenchChem offers high-quality Mycophenolate (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mycophenolate (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZYTHNHLLSNIK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth analysis of inosine monophosphate dehydrogenase (IMPDH) inhibition by mycophenolic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by mycophenolic acid (MPA), a cornerstone of immunosuppressive therapy. This document delves into the core mechanism of action, presents key quantitative data, details experimental protocols for studying this interaction, and visualizes the critical pathways and workflows involved.

Executive Summary

Inosine monophosphate dehydrogenase (IMPDH) is a pivotal enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a critical target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as in transplant rejection and autoimmune disorders.[1][2] Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil, is a potent, non-competitive, and reversible inhibitor of IMPDH.[3][4] Its mechanism of action involves the depletion of guanosine (B1672433) and deoxyguanosine nucleotide pools, which preferentially affects the proliferation of T and B lymphocytes, as these cells are highly dependent on the de novo purine (B94841) synthesis pathway.[5][6] This targeted action forms the basis of its profound immunosuppressive effects. This guide will explore the structural and kinetic basis of this inhibition, providing researchers and drug developers with the foundational knowledge to further investigate and exploit this crucial therapeutic target.

IMPDH: Structure, Function, and Isoforms

IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), the rate-limiting step in the biosynthesis of guanine nucleotides.[7][8] The enzyme is a tetramer, with each monomer comprising a catalytic (β/α)8 barrel domain and a subdomain containing two cystathionine-beta-synthase (CBS) domains.[1][2]

Humans express two isoforms of IMPDH, type I and type II, which share a high degree of sequence homology but differ in their expression patterns and regulation.[9]

-

IMPDH Type I: Constitutively expressed in most cell types and is involved in maintaining the basal guanine nucleotide pool.[9]

-

IMPDH Type II: Upregulated in proliferating cells, particularly activated lymphocytes, making it the primary target for the immunosuppressive action of MPA.[9][10]

The differential expression of these isoforms provides a therapeutic window for the selective targeting of rapidly dividing cells.

Mechanism of Inhibition by Mycophenolic Acid

MPA exerts its inhibitory effect through a unique mechanism. It is an uncompetitive inhibitor with respect to IMP and a non-competitive inhibitor with respect to NAD+.[1][4] The key steps in the inhibition are as follows:

-

IMP binds to the active site of IMPDH.

-

The enzyme catalyzes the transfer of a hydride from IMP to NAD+, forming NADH and a covalent enzyme-XMP intermediate (E-XMP*).[1][6]

-

NADH dissociates from the active site.

-

MPA binds to the now vacant nicotinamide-binding site, trapping the E-XMP* intermediate.[7][11]

-

This trapping prevents the hydrolysis of the E-XMP* intermediate, which is necessary to release XMP and regenerate the free enzyme.[11]

This mechanism is highly specific and potent, leading to a significant reduction in the intracellular pool of guanine nucleotides.

Quantitative Analysis of MPA-IMPDH Interaction

The potency of MPA's inhibition of IMPDH has been quantified through various biochemical and cellular assays. The following tables summarize key kinetic and binding parameters.

Table 1: Kinetic Parameters for Mycophenolic Acid (MPA) Inhibition of Human IMPDH

| Parameter | IMPDH Isoform | Value | Method | Reference |

| Ki | Human Type II | Not directly reported (uncompetitive) | Enzyme Kinetics | [12][13] |

| EC50 | Human T-lymphoblast CEM cells | 0.24 µM | Cell Proliferation Assay | [14] |

| EC50 (free MPA) | Pediatric Kidney Transplant Patients | 164.5 µg/L | Emax-model | [8] |

| IC50 | Recombinant Human Type II | 532- to 1022-fold lower than MPAG | Enzyme Inhibition Assay | [5] |

Table 2: Comparative Binding Affinity of IMPDH Inhibitors to Human IMPDH Type II (Illustrative Data)

| Compound | Ka (1/M) | Kd (M) | Kon (1/Ms) | Koff (1/s) | Method |

| Mycophenolic Acid | 2.5 x 10^8 | 4.0 x 10^-9 | 1.2 x 10^5 | 4.8 x 10^-4 | Surface Plasmon Resonance |

| Mizoribine | 5.0 x 10^6 | 2.0 x 10^-7 | 8.0 x 10^4 | 1.6 x 10^-2 | Surface Plasmon Resonance |

| Ribavirin Monophosphate | 1.0 x 10^5 | 1.0 x 10^-5 | 3.0 x 10^3 | 3.0 x 10^-2 | Surface Plasmon Resonance |

Note: Data in Table 2 is illustrative and based on plausible values for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of IMPDH inhibition. Below are protocols for key experiments.

IMPDH Enzyme Activity Assay (Spectrophotometric)

This assay measures the production of NADH, a product of the IMPDH-catalyzed reaction, by monitoring the increase in absorbance at 340 nm.

Materials:

-

Recombinant human IMPDH2 enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA[15]

-

Substrate Solution: 500 µM NAD+ and 250 µM IMP in Reaction Buffer[15]

-

Test inhibitor (e.g., Mycophenolic Acid)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor in the Reaction Buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Add a suitable amount of IMPDH enzyme to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the Substrate Solution to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the initial velocity against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics of an analyte (MPA) to a ligand (IMPDH) immobilized on a sensor surface.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human IMPDH2 protein

-

Mycophenolic acid

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Protein Immobilization:

-

Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip using a mixture of EDC and NHS.

-

Inject the recombinant human IMPDH2 protein diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

Prepare a reference flow cell in the same way but without the protein.[1]

-

-

Analyte Preparation:

-

Prepare a stock solution of MPA in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of MPA in the running buffer (e.g., 0.1 nM to 100 nM).[1]

-

-

Binding Analysis:

-

Inject the different concentrations of MPA over the immobilized IMPDH2 and reference flow cells at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface using the regeneration solution.[1]

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human IMPDH2 protein

-

Mycophenolic acid

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

-

Sample Preparation:

-

Dialyze the IMPDH2 protein and dissolve the MPA in the same dialysis buffer to minimize heats of dilution.

-

Degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Fill the sample cell with the IMPDH2 protein solution (e.g., 10-50 µM).

-

Fill the injection syringe with the MPA solution (e.g., 100-500 µM).

-

Perform a series of small injections of the MPA solution into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Measurement of Intracellular Guanine Nucleotides by HPLC-MS/MS

This method quantifies the effect of MPA on the intracellular guanine nucleotide pool.

Materials:

-

Cell line of interest (e.g., lymphocytes)

-

Mycophenolic acid

-

Ice-cold methanol/acetonitrile (50% v/v) with internal standards

-

HPLC-MS/MS system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired density.

-

Treat the cells with various concentrations of MPA for a specified time (e.g., 24 hours). Include an untreated control.

-

-

Nucleotide Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells and extract the nucleotides using ice-cold methanol/acetonitrile containing stable isotope-labeled internal standards.

-

Perform several freeze-thaw cycles to ensure complete lysis.

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

HPLC-MS/MS Analysis:

-

Analyze the extracted nucleotides using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

-

Use a gradient elution to separate the different nucleotide species.

-

Quantify the levels of GTP, dGTP, and other relevant nucleotides based on the peak areas relative to the internal standards.

-

Visualizing the Molecular Landscape

Diagrams are essential for understanding the complex biological processes involved in IMPDH inhibition.

Caption: De Novo Guanine Nucleotide Synthesis Pathway and Site of MPA Inhibition.

Caption: Mechanism of IMPDH Inhibition by Mycophenolic Acid.

Caption: Experimental Workflow for Studying IMPDH Inhibition.

Conclusion and Future Directions

The inhibition of IMPDH by mycophenolic acid represents a paradigm of targeted enzyme inhibition in modern medicine. A thorough understanding of its mechanism, kinetics, and cellular effects is paramount for the rational design of next-generation IMPDH inhibitors with improved efficacy and safety profiles. Future research may focus on developing isoform-selective inhibitors to minimize off-target effects, exploring the role of IMPDH in other disease states such as cancer and viral infections, and elucidating the downstream consequences of guanine nucleotide depletion beyond the inhibition of proliferation. The experimental frameworks provided in this guide offer a robust starting point for these future investigations, paving the way for novel therapeutic strategies targeting this silent gatekeeper of cellular proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 3. bmrservice.com [bmrservice.com]

- 4. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Unbound Mycophenolic Acid (MPA) on Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition in Pediatric Kidney Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 10. path.ox.ac.uk [path.ox.ac.uk]

- 11. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Flow Cytometry for Real-Time Measurement of Guanine Nucleotide Binding and Exchange by Ras-like GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guanosine primes acute myeloid leukemia for differentiation via guanine nucleotide salvage synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mycophenolate Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate sodium, and its prodrug mycophenolate mofetil (MMF), are potent immunosuppressive agents pivotal in preventing organ transplant rejection and treating autoimmune diseases. The active metabolite, mycophenolic acid (MPA), selectively inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine (B1672433) nucleotides. This targeted action preferentially affects T and B lymphocytes, which are highly reliant on this pathway for proliferation.[1][2][3] A thorough understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of mycophenolate sodium in preclinical animal models is fundamental for the successful translation of this compound into clinical applications. This in-depth technical guide summarizes key PK and PD data, details experimental methodologies, and provides visual representations of critical pathways to support researchers in the field of drug development.

Pharmacokinetics of Mycophenolic Acid in Preclinical Animal Models

Mycophenolate mofetil is rapidly hydrolyzed to the active moiety, mycophenolic acid (MPA), in vivo.[4] Therefore, pharmacokinetic studies in preclinical models primarily focus on the plasma concentrations of MPA.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of MPA following the administration of mycophenolate mofetil or mycophenolate sodium in various preclinical animal models. It is important to note that significant inter-species variability exists.

Table 1: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Rats

| Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| 5 (MMF) | Oral | - | 0.25 - 0.5 | 32.7 | - | [5] |

| 8.3 (MMF) | Intravenous | - | - | - | 5.17 ± 1.44 | [6] |

| 8.3 (MMF) | Intraduodenal | - | < 0.5 | - | 6.41 ± 4.16 | [6] |

| 10 (MMF) | Oral | - | 0.25 - 0.5 | 38.6 | - | [5] |

| 15 (MMF) | Oral | - | - | 78.8 | - | [5] |

| 16.7 (MMF) | Intravenous | - | - | - | 8.89 ± 2.76 | [6] |

| 16.7 (MMF) | Intraduodenal | - | < 0.5 | - | 4.49 ± 2.20 | [6] |

| 25 (MMF) | Oral | - | - | - | - | [5] |

| 33.3 (MMF) | Intravenous | - | - | - | 7.94 ± 2.94 | [6] |

| 33.3 (MMF) | Intraduodenal | - | < 0.5 | - | 7.58 ± 3.72 | [6] |

| 50.0 (MMF) | Intraduodenal | - | < 0.5 | - | 8.18 ± 1.32 | [6] |

Table 2: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Rabbits

| Dose (µg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (days) | Reference |

| 10 | Intravitreal | - | - | - | 5.0 ± 0.3 | [7] |

Table 3: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Dogs

| Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | t½ (h) | Reference |

| 13 (MMF) | Oral | 9.33 ± 7.04 | < 1 | 12.84 ± 6.62 | 0.09 ± 0.06 | [8][9] |

Pharmacodynamics of Mycophenolic Acid

The primary pharmacodynamic effect of MPA is the inhibition of T and B lymphocyte proliferation.[1][10] This is achieved through the reversible, non-competitive inhibition of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine nucleotides.[2][3] Lymphocytes are particularly susceptible to this inhibition as they lack a significant salvage pathway for purine (B94841) synthesis.[11]

Signaling Pathway

The mechanism of action of mycophenolic acid involves the disruption of the de novo purine synthesis pathway, leading to the depletion of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis and, consequently, cellular proliferation.[12]

Other reported pharmacodynamic effects of MPA include the induction of apoptosis in activated T-lymphocytes and the suppression of adhesion molecule expression, which reduces the recruitment of immune cells to sites of inflammation.[1][10]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of mycophenolate sodium.

Key Methodologies

1. Drug Administration

-

Oral Administration (Gavage): Mycophenolate mofetil is often administered as a suspension in a suitable vehicle like 0.5% carboxymethylcellulose or water.[13] The volume administered is typically based on the animal's body weight.[14]

-

Intravenous Administration: For intravenous administration, mycophenolate mofetil is dissolved in a suitable solvent, such as a mixture of polyethylene (B3416737) glycol and ethanol, and then diluted with a vehicle like 5% dextrose in water (D5W).[12] Administration is typically performed via a catheterized vein.[12]

2. Blood Sample Collection

-

Blood samples are collected at predetermined time points post-dose to capture the absorption, distribution, metabolism, and elimination phases of the drug.

-

For rodents, blood is often collected from the tail vein or via a surgically implanted catheter in the jugular or carotid artery to allow for serial sampling from the same animal.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).[15]

3. Plasma Sample Preparation and Bioanalysis

-

Plasma is separated from whole blood by centrifugation.

-

A common method for extracting MPA from plasma is protein precipitation using a solvent like acetonitrile.[4]

-

The concentration of MPA in the plasma extract is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[15][16][17]

4. Pharmacodynamic Assessment: IMPDH Activity Assay

-

The pharmacodynamic effect of MPA can be assessed by measuring the activity of its target enzyme, IMPDH, in peripheral blood mononuclear cells (PBMCs).

-

PBMCs are isolated from blood samples, lysed, and the lysate is incubated with the substrate for IMPDH (inosine-5'-monophosphate).

-

The rate of formation of the product, xanthosine-5'-monophosphate, is measured, typically by HPLC, to determine IMPDH activity.

Conclusion

This technical guide provides a consolidated overview of the preclinical pharmacokinetics and pharmacodynamics of mycophenolate sodium. The compiled data from various animal models offer a comparative perspective on the disposition and activity of its active metabolite, MPA. The detailed experimental protocols and visual diagrams of the mechanism of action and experimental workflows serve as a practical resource for researchers and scientists in the design and execution of their preclinical studies. While data in some species, such as mice and non-human primates, remain to be fully elucidated in the public domain, the information presented herein provides a robust foundation for furthering our understanding of this critical immunosuppressive agent.

References

- 1. Pharmacokinetics and pharmacodynamics of mycophenolic acid after enteric-coated mycophenolate versus mycophenolate mofetil in patients with progressive IgA nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavailability of mycophenolic acid after intravenous administration and oral administration of mycophenolate mofetil to heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability and pharmacokinetic studies of a new immunosuppressant, mycophenolate mofetil (RS-61443), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of mycophenolate mofetil in hematopoietic stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and variability of mycophenolic acid from enteric-coated mycophenolate sodium compared with mycophenolate mofetil in de novo heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of mycophenolic acid after mycophenolate mofetil administration in liver transplant patients treated with tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.plos.org [journals.plos.org]

- 9. From mice to man: the preclinical history of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacokinetics of Mycophenolate Mofetil and Development of Limited Sampling Strategy in Early Kidney Transplant Recipients [frontiersin.org]

- 11. Pre-dose plasma concentration monitoring of mycophenolate mofetil in patients with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of enteric-coated mycophenolate sodium in stable liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Pharmacokinetics of mycophenolate mofetil, a new immunosuppressant, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

The Ascent of a Fungal Metabolite: A Technical Guide to the History and Discovery of Mycophenolic Acid as an Immunosuppressive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolic acid (MPA), a secondary metabolite produced by several Penicillium species, has traversed a remarkable journey from its initial discovery as an antibiotic to its current cornerstone status in immunosuppressive therapy. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of MPA as a potent inhibitor of lymphocyte proliferation. We delve into the pivotal experiments that elucidated its immunosuppressive properties, presenting key quantitative data in structured tables for comparative analysis. Detailed methodologies for seminal in vitro and in vivo assays are provided to enable a comprehensive understanding of the preclinical and clinical evaluation of this compound. Furthermore, this guide visualizes the core signaling pathways and experimental workflows using Graphviz diagrams, offering a clear graphical representation of the scientific principles underlying MPA's therapeutic success.

A Century of Discovery: From Antibacterial to Immunosuppressant

First isolated in 1893 by Bartolomeo Gosio from the fungus Penicillium glaucum, the compound we now know as mycophenolic acid was initially recognized for its antibacterial properties.[1] This discovery, however, remained largely in obscurity for decades. It was rediscovered multiple times in the mid-20th century, with its diverse biological activities, including antiviral, antifungal, and antitumor properties, being gradually unveiled.[1]

The pivotal shift in the scientific understanding of MPA occurred in the 1970s when its immunosuppressive potential was first hinted at. However, it was the dedicated research in the late 1980s and early 1990s that truly brought its capabilities as a lymphocyte-selective immunosuppressant to the forefront.[1] This led to the development of mycophenolate mofetil (MMF), a prodrug of MPA with improved bioavailability, which was ultimately approved for clinical use in preventing organ transplant rejection in 1995.[1][2]

Mechanism of Action: Targeting Lymphocyte Proliferation

The immunosuppressive effect of mycophenolic acid is primarily attributed to its potent, reversible, and non-competitive inhibition of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH).[3][4] IMPDH is a crucial rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis.[4]

Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation, as they lack a robust salvage pathway for purine (B94841) synthesis.[5] Other cell types, in contrast, can utilize the salvage pathway and are therefore less affected by IMPDH inhibition. This selective action on lymphocytes is the cornerstone of MPA's therapeutic window.[5]

There are two isoforms of IMPDH: type I and type II. IMPDH type II is the predominant isoform in activated lymphocytes, and MPA exhibits a fivefold greater potency for inhibiting this isoform compared to the constitutively expressed type I.[5] This further contributes to its lymphocyte-specific cytostatic effects.

The depletion of guanosine (B1672433) nucleotides resulting from IMPDH inhibition leads to a cascade of downstream effects, culminating in the arrest of lymphocyte proliferation. A key molecular event is the inhibition of the downregulation of the cyclin-dependent kinase inhibitor p27Kip1, which effectively blocks activated T cells in the G1 phase of the cell cycle.[1][6]

Signaling Pathway of Mycophenolic Acid's Immunosuppressive Action

Quantitative Data from Key Preclinical and Clinical Studies

The immunosuppressive efficacy of mycophenolic acid has been quantified in numerous studies. The following tables summarize key data on its inhibitory concentration, effects on lymphocyte proliferation, and outcomes from pivotal clinical trials.

Table 1: In Vitro Inhibition of IMPDH by Mycophenolic Acid

| Compound | Enzyme Source | IC50 (μM) | Reference |

| Mycophenolic Acid | Recombinant Human IMPDH Type II | 0.84 - 0.95 | [7] |

| Mycophenolic Acid | Rat Lymphocytes | 0.14 | [8] |

| Mycophenolic Acid Glucuronide (MPAG) | Recombinant Human IMPDH Type II | >500 | [9] |

Table 2: In Vitro Inhibition of Lymphocyte Proliferation by Mycophenolic Acid

| Cell Type | Stimulation | MPA Concentration (μM) | Inhibition of Proliferation (%) | Reference |

| Human Peripheral Blood Lymphocytes | Phytohaemagglutinin (PHA) | Dose-dependent | Reduces S-phase entry | [10] |

| Rat Lymphocytes | Concanavalin A | 0.18 - 0.19 (IC50 in mg/L) | 98 - 99 | [8] |

| Murine CD4+ T cells | IL-2, anti-CD3/CD28 | 10 | ~90 | [11] |

| Murine CD8+ T cells | IL-2, anti-CD3/CD28 | 10 | ~88 | [11] |

| Murine B cells (CD19+) | IL-2, anti-CD3/CD28 | 10 | ~87 | [11] |

Table 3: Pivotal Clinical Trial Results for Mycophenolate Mofetil in Renal Transplantation (Tricontinental Study Group)

| Outcome (at 6 months) | Mycophenolate Mofetil (2 g/day ) | Mycophenolate Mofetil (3 g/day ) | Azathioprine | p-value (vs. Azathioprine) | Reference |

| Treatment Failure | 38.2% | 34.8% | 50.0% | 0.0287 (2g), 0.0045 (3g) | [12] |

| Biopsy-Proven Rejection | 19.7% | 15.9% | 35.5% | <0.05 | [12] |

| Outcome (at 3 years) | Mycophenolate Mofetil (2 g/day ) | Mycophenolate Mofetil (3 g/day ) | Azathioprine | Reference |

| Patient Survival | 84.8% | 81.2% | 78.0% | [13] |

| Graft Survival | 81.9% | 84.8% | 80.2% | [13] |

Detailed Experimental Protocols

A thorough understanding of the discovery and validation of MPA's immunosuppressive activity requires a detailed examination of the key experimental methodologies employed.

In Vitro IMPDH Activity Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.

Materials:

-

Purified recombinant IMPDH enzyme

-

Reaction Buffer: 50 mM Potassium Phosphate (KH₂PO₄) pH 8.5, 5 mM DTT

-

Substrate Solution: 1 mM Inosine Monophosphate (IMP)

-

Cofactor Solution: 40 mM NAD+

-

Mycophenolic Acid (or other inhibitors) at various concentrations

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction buffer and equilibrate to 37°C.

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the IMPDH enzyme to the designated wells. For control wells, add buffer instead of the enzyme.

-

Add the test compound (Mycophenolic Acid) at various concentrations to the experimental wells. Add vehicle control (e.g., DMSO) to the control wells.

-

Add the IMP substrate solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NAD+ cofactor solution to all wells.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 15-30 minutes.

-

Calculate the rate of NADH production (change in absorbance over time) for each well.

-

Determine the percent inhibition of IMPDH activity at each concentration of the test compound and calculate the IC50 value.

Experimental Workflow: In Vitro IMPDH Activity Assay

One-Way Mixed Lymphocyte Reaction (MLR)

The one-way MLR is a classic immunology assay used to assess the ability of a compound to suppress T-cell proliferation in response to allogeneic stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors (Donor A and Donor B)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

-

Mitomycin C or irradiation source (to treat stimulator cells)

-

Mycophenolic Acid at various concentrations

-

[³H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester) for proliferation measurement

-

96-well round-bottom microplate

-

Scintillation counter or flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from the whole blood of Donor A (responder cells) and Donor B (stimulator cells) using Ficoll-Paque density gradient centrifugation.

-

Treat Stimulator Cells: Treat the PBMCs from Donor B with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy) to prevent their proliferation. Wash the cells thoroughly to remove any residual Mitomycin C.

-

Set up Co-culture: In a 96-well plate, co-culture the responder cells (Donor A) with the treated stimulator cells (Donor B) at a 1:1 ratio (e.g., 1x10⁵ cells of each per well).

-

Add Test Compound: Add Mycophenolic Acid at various concentrations to the experimental wells. Include vehicle controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5 days.

-

Measure Proliferation:

-

[³H]-Thymidine Incorporation: On day 4, pulse the cultures with 1 µCi of [³H]-Thymidine per well and incubate for another 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Prior to co-culture, label the responder cells with CFSE. After 5 days, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of reduced fluorescence represents a cell division.

-

-

Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of Mycophenolic Acid.

Heterotopic Heart Transplantation in Mice (C57BL/6 to BALB/c Model)

This widely used in vivo model is crucial for evaluating the efficacy of immunosuppressive drugs in preventing allograft rejection.

Animals:

-

Donor mice: C57BL/6

-

Recipient mice: BALB/c

Surgical Procedure (Abdominal Placement):

-

Donor Heart Harvest: Anesthetize the C57BL/6 donor mouse. Open the thoracic cavity and heparinize the mouse via the inferior vena cava. Perfuse the heart with cold saline. Transect the aorta and pulmonary artery. Ligate and transect the vena cavae and pulmonary veins to free the heart.

-

Recipient Preparation: Anesthetize the BALB/c recipient mouse. Make a midline abdominal incision to expose the abdominal aorta and inferior vena cava.

-

Anastomosis: Perform end-to-side anastomoses of the donor ascending aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava using fine microsutures (e.g., 10-0 nylon).

-

Reperfusion and Closure: Release the vascular clamps to allow blood flow to the transplanted heart. The graft should start beating. Close the abdominal incision.

-

Post-operative Care: Administer analgesics and monitor the recipient for recovery.

Drug Administration and Monitoring:

-

Administer Mycophenolate Mofetil (or vehicle control) to the recipient mice daily via oral gavage, starting on the day of transplantation.

-

Monitor graft survival by daily palpation of the abdomen to check for a heartbeat. Rejection is defined as the cessation of a palpable heartbeat.

-

At the end of the experiment or upon graft rejection, the transplanted heart can be explanted for histological analysis to assess the degree of cellular infiltration and tissue damage.

Experimental Workflow: Heterotopic Heart Transplantation in Mice

Conclusion

The journey of mycophenolic acid from a forgotten antibiotic to a frontline immunosuppressant is a testament to the power of persistent scientific inquiry. Its lymphocyte-selective mechanism of action, centered on the inhibition of IMPDH, provides a targeted approach to dampening the immune response, which has revolutionized the management of organ transplant rejection and various autoimmune diseases. The quantitative data from in vitro and in vivo studies, alongside the results of large-scale clinical trials, unequivocally support its efficacy and have solidified its place in the modern therapeutic arsenal. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of MPA and the development of next-generation immunosuppressive agents. As our understanding of the intricate signaling pathways modulated by MPA continues to evolve, so too will the opportunities to refine its clinical application and improve patient outcomes.

References

- 1. Mycophenolic acid inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delineation of biological and molecular mechanisms underlying the diverse anticancer activities of mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mouse Heterotopic Cervical Cardiac Transplantation Utilizing Vascular Cuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics of immunosuppression by mycophenolic acid: inhibition of both lymphocyte proliferation and activation correlates with pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 12. A blinded, randomized clinical trial of mycophenolate mofetil for the prevention of acute rejection in cadaveric renal transplantation. The Tricontinental Mycophenolate Mofetil Renal Transplantation Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A blinded, long-term, randomized multicenter study of mycophenolate mofetil in cadaveric renal transplantation: results at three years. Tricontinental Mycophenolate Mofetil Renal Transplantation Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunosuppressive Core: A Technical Guide to Mycophenolate Sodium's Impact on Purine Synthesis in Activated Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate sodium, through its active metabolite mycophenolic acid (MPA), is a cornerstone of immunosuppressive therapy, particularly in organ transplantation and the treatment of autoimmune diseases. Its efficacy is rooted in the targeted disruption of purine (B94841) metabolism within activated lymphocytes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of mycophenolate sodium, with a focus on its profound effects on the de novo synthesis of guanine (B1146940) nucleotides. We will dissect the critical signaling pathways, present quantitative data from key studies in structured formats, detail the experimental protocols for assessing its effects, and provide visual representations of the core processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Purine Synthesis in Lymphocyte Activation

Activated T and B lymphocytes undergo rapid clonal expansion, a process that demands a significant and sustained supply of nucleotides for DNA and RNA synthesis.[1] Unlike many other cell types that can utilize salvage pathways to recycle purines, lymphocytes are critically dependent on the de novo pathway for the synthesis of guanine nucleotides.[1][2] This reliance makes the enzymes of the de novo purine synthesis pathway attractive targets for selective immunosuppression.

Mycophenolate sodium is the sodium salt of mycophenolic acid (MPA), which is also the active metabolite of the prodrug mycophenolate mofetil (MMF).[1][3] MPA is a potent, selective, reversible, and non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) monophosphate (GMP) from inosine-5'-monophosphate (IMP).[3][4][5] By inhibiting IMPDH, MPA effectively depletes the intracellular pool of guanine nucleotides, leading to a cytostatic effect on proliferating lymphocytes.[5]

Mechanism of Action: Inhibition of IMPDH and Depletion of Guanine Nucleotides

The primary mechanism of action of mycophenolate sodium is the inhibition of IMPDH by its active metabolite, MPA.[3][4] There are two isoforms of IMPDH, type I and type II.[6] Activated T and B lymphocytes preferentially upregulate the type II isoform, which is more sensitive to inhibition by MPA, contributing to the drug's selective effect on the immune system.[5][6] Upon lymphocyte activation, the activity of both IMPDH isoforms can increase by as much as fifteen-fold.[6][7]

The inhibition of IMPDH leads to a profound depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools.[5][8] This has several downstream consequences for activated lymphocytes:

-

Inhibition of DNA Synthesis and Cell Cycle Arrest: The lack of dGTP, a crucial building block for DNA replication, leads to an arrest of the cell cycle in the G1 to S phase, thereby preventing lymphocyte proliferation.[9][10]

-

Altered Protein Glycosylation: GTP is a precursor for the synthesis of GDP-fucose and GDP-mannose, which are essential for the glycosylation of proteins, including adhesion molecules.[5] MPA-induced GTP depletion can therefore interfere with lymphocyte trafficking and interaction with other cells.[1]

-

Induction of Apoptosis: In some contexts, the depletion of guanine nucleotides can trigger apoptosis in activated lymphocytes.[4]

The following diagram illustrates the central role of IMPDH in the de novo purine synthesis pathway and its inhibition by MPA.

Quantitative Effects of Mycophenolate Sodium on Lymphocyte Function

The immunosuppressive effects of mycophenolate sodium have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data on the impact of MPA on IMPDH activity and lymphocyte proliferation.

Table 1: Effect of Mycophenolic Acid (MPA) on IMPDH Activity

| Parameter | Cell Type | Condition | Value | Reference |

| IMPDH Activity Increase | Peripheral Blood CD28+ T cells | Stimulation with PMA and ionomycin (B1663694) (72h) | 15-fold | [6] |

| IMPDH Type II mRNA Increase | Peripheral Blood CD28+ T cells | Stimulation with PMA and ionomycin (48h) | 10-fold | [6] |

| IMPDH Type I mRNA Increase | Peripheral Blood CD28+ T cells | Stimulation with PMA and ionomycin (24h) | 10-fold | [6] |

| MPA IC50 (IMPDH Inhibition) | Recombinant Human Type II IMPDH | In vitro assay | 532- to 1022-fold lower than MPAG | [11] |

Table 2: Effect of Mycophenolic Acid (MPA) on Lymphocyte Proliferation

| Assay | Cell Type | Stimulant | MPA Concentration | Inhibition | Reference |

| Mixed Lymphocyte Reaction | Mouse Splenocytes | Allogeneic stimulation | Not specified | Synergistic with Mizoribine (B1677216) | [12] |

| [³H]-Thymidine Incorporation | Human Peripheral Blood Lymphocytes | Phytohaemagglutinin (PHA) | Dose-dependent | Significant reduction in S-phase | [13] |

| Cell Proliferation Assay | Human Monocyte-Derived Dendritic Cells / T cells | Allogeneic co-culture | Not specified | Inhibition of T cell proliferation | [14] |

Experimental Protocols

In Vitro Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation

This is a standard method to assess the antiproliferative effects of a compound.[3]

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[3]

-

Cell Culture: Plate the isolated lymphocytes in a 96-well plate at a density of 1 x 10⁵ cells per well in complete RPMI-1640 medium.[3]

-

Treatment: Add various concentrations of mycophenolate sodium (or MPA) and a mitogen such as phytohaemagglutinin (PHA) to stimulate proliferation.[13]

-

Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.[3]

-

Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.[3]

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.[3]

-

Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the extent of DNA synthesis and, therefore, cell proliferation.[3]

IMPDH Activity Assay

This assay measures the enzymatic activity of IMPDH, the direct target of MPA.

Methodology:

-

Cell Lysis: Prepare cell lysates from isolated lymphocytes.

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT, and 1 mM IMP.[15]

-

Enzyme Addition: Add the cell lysate (containing IMPDH) to the reaction mixture.[15]

-

Initiate Reaction: Start the reaction by adding NAD⁺ (final concentration 250 µM).[15]

-

Incubation: Incubate the reaction at 37°C.[15]

-

Detection: Monitor the formation of NADH at 340 nm using a spectrophotometer or plate reader. The rate of NADH production is proportional to the IMPDH activity.[15] Alternatively, the product xanthine (B1682287) can be measured using liquid chromatography-mass spectrometry (LC-MS/MS).[16]

Logical Relationship of Mycophenolate Sodium's Effects

The following diagram illustrates the logical cascade of events following the administration of mycophenolate sodium, from the inhibition of its molecular target to the ultimate immunosuppressive outcome.

Conclusion

Mycophenolate sodium exerts its potent immunosuppressive effects by targeting a fundamental metabolic pathway in activated lymphocytes. Its active metabolite, MPA, selectively inhibits IMPDH, leading to the depletion of guanine nucleotides, cell cycle arrest, and a profound inhibition of lymphocyte proliferation. This targeted mechanism of action underscores its clinical utility in preventing allograft rejection and managing autoimmune disorders. A thorough understanding of the molecular interactions, quantitative effects, and the methodologies to assess them is crucial for the continued development and optimization of therapies based on mycophenolate sodium and other agents that modulate lymphocyte metabolism.

References

- 1. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of human T lymphocyte activation on inosine monophosphate dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular targets for existing and novel immunosuppressive drugs | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Mycophenolic acid inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combination effect of mycophenolate mofetil with mizoribine on cell proliferation assays and in a mouse heart transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mycophenolate mofetil inhibits differentiation, maturation and allostimulatory function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 16. Simultaneous quantification of IMPDH activity and purine bases in lymphocytes using LC-MS/MS: assessment of biomarker responses to mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Proliferative Effects of Mycophenolate Sodium on Non-Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate sodium, the sodium salt of mycophenolic acid (MPA), is a potent immunosuppressive agent widely utilized in transplantation medicine. Its primary mechanism of action involves the reversible, non-competitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. While its effects on lymphocytes are well-documented, a growing body of evidence demonstrates significant anti-proliferative effects of mycophenolate on various non-immune cell types. This technical guide provides an in-depth overview of these effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development in this area.

Introduction

Mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium are prodrugs that are rapidly hydrolyzed to the active moiety, mycophenolic acid (MPA). MPA selectively inhibits IMPDH, an enzyme crucial for the proliferation of T and B lymphocytes, which are highly dependent on the de novo purine (B94841) synthesis pathway.[1][2] However, many non-immune cell types also rely on this pathway for proliferation, making them susceptible to the cytostatic effects of MPA.[1] This has led to investigations into the potential therapeutic applications of mycophenolate in non-immune-mediated proliferative diseases. This guide summarizes the current understanding of the anti-proliferative effects of mycophenolate sodium on non-immune cells, including fibroblasts, smooth muscle cells, mesangial cells, and various cancer cell lines.

Quantitative Data: Anti-Proliferative Effects of Mycophenolic Acid

The anti-proliferative activity of mycophenolic acid (MPA) is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. The following tables summarize the IC50 values of MPA on various non-immune cell types as reported in the scientific literature.

| Cell Type | Species | IC50 (µM) | Reference |

| Tenon Fibroblasts | Human | 0.85 ± 0.05 | [3] |

| Mesangial Cells | Human | 0.19 ± 0.06 | [4][5] |

| Mesangial Cells | Rat | 0.45 ± 0.13 | [4][5] |

| Monocytes/Macrophages | Human | ~3.6 (equivalent to 1.15 µg/ml) | [6][7] |

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| CT26 | Mouse Colon Adenocarcinoma | 0.1 - 1.0 | [8] |

| B16 | Mouse Melanoma | 0.1 - 1.0 | [8] |

| TMK1 | Human Gastric Adenocarcinoma | 0.1 - 1.0 | [8] |

| Molt-4 | Human T-cell Leukemia | Apoptosis induced in a dose-dependent manner | [9] |

| PC12 (p53 expressing) | Rat Pheochromocytoma | 32.32 ± 4.61 | [10] |

Core Signaling Pathway and Experimental Workflow

The primary mechanism of action of mycophenolic acid is the inhibition of IMPDH, leading to the depletion of guanosine (B1672433) nucleotides and subsequent downstream effects on cell proliferation and survival.

References

- 1. Review of the antiproliferative properties of mycophenolate mofetil in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mycophenolic acid, the active form of mycophenolate mofetil, interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative effect of mycophenolate mofetil on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycophenolate mofetil inhibits rat and human mesangial cell proliferation by guanosine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mycophenolate mofetil directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycophenolate mofetil directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mycophenolate mofetil inhibits tumor growth and angiogenesis in vitro but has variable antitumor effects in vivo, possibly related to bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Mycophenolic acid induced apoptosis in T lymphocytic cells Molt-4 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome C and Caspase-3/7 are Involved in Mycophenolic Acid- Induced Apoptosis in Genetically Engineered PC12 Neuronal Cells Expressing the p53 gene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Mycophenolate Sodium's Anti-Inflammatory Potential in Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate sodium, the sodium salt of mycophenolic acid (MPA), is the active component delivered by the prodrug mycophenolate mofetil (MMF).[1][2] While extensively utilized as a potent immunosuppressant to prevent allograft rejection in transplant medicine, a growing body of evidence highlights its significant anti-inflammatory properties independent of its primary immunosuppressive function.[3][4][5] Mycophenolate targets inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[6] This mechanism preferentially affects the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[2][3][7]

Beyond its well-documented antiproliferative effects on lymphocytes, research in various preclinical models demonstrates that mycophenolate modulates key inflammatory pathways, reduces the production of pro-inflammatory mediators, and influences the function of critical innate immune cells.[8][9][10][11] This technical guide provides an in-depth review of the anti-inflammatory potential of mycophenolate as demonstrated in research models. It consolidates quantitative data from key studies, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to support further investigation and development of mycophenolate for inflammatory diseases.

Core Mechanism of Action: IMPDH Inhibition

The primary molecular target of mycophenolic acid (MPA), the active metabolite of mycophenolate sodium and MMF, is the inosine monophosphate dehydrogenase (IMPDH) enzyme.[12] MPA is a selective, non-competitive, and reversible inhibitor of IMPDH, which is crucial for the de novo pathway of purine (B94841) synthesis.[1][6] This pathway converts inosine monophosphate (IMP) to xanthine (B1682287) monophosphate (XMP), a precursor for guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1][12]

Lymphocytes, unlike most other cell types, lack an efficient purine salvage pathway and are therefore highly reliant on the de novo synthesis pathway for their proliferation.[2][3][13] By inhibiting IMPDH, MPA selectively depletes the guanosine nucleotide pool within these cells, leading to a cytostatic effect on T and B lymphocytes and suppressing cell-mediated immune responses and antibody formation.[13] This depletion of GTP also has broader anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines and the reduced expression of adhesion molecules.[7]

Modulation of Inflammatory Mediators and Pathways

Mycophenolate's anti-inflammatory effects extend beyond lymphocyte suppression to include direct modulation of inflammatory mediators and signaling cascades.

Effects on Cytokine Production

MMF has been shown to significantly suppress the production and expression of a wide range of pro-inflammatory cytokines in various models. In a murine model of pleurisy, oral administration of MMF inhibited the protein levels and mRNA expression of TNF-α, IL-1β, VEGF-α, and IL-17A.[10] Similarly, in a mouse model of Crohn's disease, MMF treatment led to a significant decrease in the serum levels and mRNA expression of IFN-γ, TNF-α, IL-12, IL-6, and IL-1β.[14][15][16] In vitro studies on human mononuclear cells show that while early cytokine production (6-24 hours) is largely unaffected, MMF significantly inhibits the production of IL-2, IL-3, IL-4, IL-5, IFN-γ, and TNF-α after 48 hours of antigen activation.[17]

| Inflammatory Model | Species/Cell Type | Mycophenolate Formulation & Dose | Inhibited Cytokines | Reference |

| Carrageenan-Induced Pleurisy | Mouse | MMF (Oral) | TNF-α, IL-1β, VEGF-α, IL-17A | [10] |

| TNBS-Induced Colitis | Mouse | MMF (i.p. or gavage, 1-2 mg) | IFN-γ, TNF-α, IL-12, IL-6, IL-1β | [14][15] |

| LPS-Induced Acute Lung Injury | Mouse | MMF | TNF-α, IL-1β, IL-6 | [18] |

| Antigen-Activated PBMCs | Human | MMF (10⁻⁶ M) | IL-2, IL-3, IL-4, IL-5, IFN-γ, TNF-α (at 48h) | [17] |

| Monocyte-Derived Dendritic Cells | Human | MMF | TNF-α, IL-10, IL-12, IL-18 |

Inhibition of Prostaglandin (B15479496) Synthesis

Recent studies have identified a novel anti-inflammatory mechanism for mycophenolate through the inhibition of prostaglandin synthases. In silico and in vitro studies show that MMF and its active metabolite MPA can inhibit cyclooxygenase (COX) enzymes.[9] MPA demonstrated a higher selectivity for COX-2 over COX-1, suggesting a potent anti-inflammatory effect with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

| Enzyme | Mycophenolate Mofetil (MMF) IC₅₀ | Mycophenolic Acid (MPA) IC₅₀ | Reference |

| Cyclooxygenase-1 (COX-1) | 5.53 µM | 4.62 µM | [9] |

| Cyclooxygenase-2 (COX-2) | 0.19 µM | 0.14 µM | [9] |

| 5-Lipoxygenase (5-LOX) | 4.47 µM | 4.49 µM | [9] |

Regulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[19] Mycophenolate has been shown to attenuate inflammation by inhibiting the NF-κB signaling pathway. In a rat model of myocardial ischemia-reperfusion injury, MMF treatment inhibited the induction of TLR4 and the subsequent activation of NF-κB.[8] This inhibition leads to a downstream reduction in inflammatory reactions and apoptosis.[8] The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the release of the p50/p65 NF-κB dimer to translocate to the nucleus.[20] Mycophenolate's interference with this pathway represents a significant component of its anti-inflammatory activity.

References

- 1. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 3. Mycophenolate mofetil (Cellcept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycophenolate mofetil in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of the antiproliferative properties of mycophenolate mofetil in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Mycophenolate mofetil attenuates myocardial ischemia-reperfusion injury via regulation of the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mycophenolate suppresses inflammation by inhibiting prostaglandin synthases: a study of molecular and experimental drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence of an anti-inflammatory effect of mycophenolate mofetil in a murine model of pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mycophenolate Mofetil Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mycophenolate Mofetil Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of mycophenolate mofetil (RS-61443) on cytokine production: inhibition of superantigen-induced cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mycophenolate mofetil has potent anti-inflammatory actions in a mouse model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. JCI - Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer [jci.org]

- 20. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Structural Properties of Mycophenolate Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, structural properties, and analytical methodologies related to mycophenolate sodium for research and development purposes. Mycophenolate sodium, the sodium salt of mycophenolic acid (MPA), is an immunosuppressive agent used to prevent organ rejection in transplant patients.[1] Its efficacy is rooted in the potent and selective inhibition of lymphocyte proliferation.[2] This document details the synthetic routes to obtain mycophenolate sodium, its complex polymorphic nature, and the experimental protocols necessary for its characterization.

Chemical Synthesis of Mycophenolate Sodium

The synthesis of mycophenolate sodium fundamentally involves the reaction of mycophenolic acid with a suitable sodium-containing base. Various methods have been developed to control the crystallization process, leading to the formation of specific polymorphic forms.

A common synthetic approach is the reaction of mycophenolic acid with one molar equivalent of a sodium base, such as sodium methoxide (B1231860) or sodium hydroxide, in an appropriate solvent system.[3][4] The choice of solvent, temperature, and reaction time are critical factors that influence the crystalline form of the final product.

General Reaction Scheme:

Mycophenolic Acid (C₁₇H₂₀O₆) + NaOH → Mycophenolate Sodium (C₁₇H₁₉NaO₆) + H₂O

Several patented methods describe specific conditions to yield different crystalline forms. For instance, monosodium mycophenolate can be prepared by reacting mycophenolic acid with sodium methoxide in a methanol (B129727) and chloroform (B151607) mixture, followed by precipitation with n-pentane.[3][5] Another approach involves reacting mycophenolic acid with sodium acetate (B1210297) in the presence of ammonia.[5]

Caption: Generalized workflow for the chemical synthesis of mycophenolate sodium.

Structural Properties and Polymorphism

Mycophenolate sodium is a crystalline powder characterized by the molecular formula C₁₇H₁₉NaO₆ and a molecular weight of approximately 342.30 g/mol .[6][7] It exhibits polymorphism, meaning it can exist in multiple distinct crystalline structures, each with different physical properties.[5] These forms are typically identified by their unique powder X-ray diffraction (PXRD) patterns and Fourier-transform infrared (FTIR) spectra.

Several polymorphic forms have been identified in patent literature, most notably Forms M1, M2, and M3.[5][8] Form M2 is an anhydrous form and has been shown to be the most stable at high temperatures.[3]

Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Mycophenolate Sodium Polymorphs

| Polymorphic Form | Characteristic Peaks (2θ ± 0.2°) | Reference |

|---|---|---|

| Form M1 | 4.7, 6.6, 11.2, 15.6 | [5][8] |

| Form M2 | 5.3, 8.0, 9.8, 10.7, 21.9 | [3][5] |

| Form M3 | 6.0, 9.3, 15.5, 18.4 | [5][8] |

| Form M5 | 9.8, 17.4, 22.2, 27.1, 31.7 | [5] |

| Form M8 | 5.4, 7.5, 9.8, 10.6, 18.2, 20.9 | [5] |

| Form M11 | 10.3 |[5] |

Table 2: Characteristic Fourier-Transform Infrared (FTIR) Peaks for Mycophenolate Sodium Polymorphs

| Polymorphic Form | Characteristic Peaks (cm⁻¹) | Reference |

|---|---|---|

| Form M1 | 3450, 1723, 1619, 1578, 1268, 1132 | [5][8] |

| Form M2 | 1719, 1571, 1317, 1266, 1134, 927 | [5] |

| Form M3 | 3414, 1713, 1618, 1567, 1264, 1134 |[5][8] |

Mechanism of Action: Inhibition of De Novo Purine (B94841) Synthesis

The immunosuppressive activity of mycophenolate sodium is exerted by its active moiety, mycophenolic acid (MPA).[2] MPA is a potent, reversible, and non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[9] This enzyme is critical for the de novo synthesis of guanosine (B1672433) nucleotides, a pathway on which T and B lymphocytes are highly dependent for their proliferation.[2][10] Other cell types can utilize a salvage pathway for purine synthesis and are therefore less affected.[9][11] By inhibiting IMPDH, MPA depletes the pool of guanosine triphosphate (GTP), which in turn inhibits DNA synthesis and halts the proliferation of activated lymphocytes, ultimately suppressing the immune response.[12][13]

Caption: Signaling pathway showing MPA's inhibition of IMPDH in lymphocytes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of mycophenolate sodium.

4.1. Synthesis of Crystalline Mycophenolate Sodium (Form M2)

This protocol is adapted from patent literature describing the synthesis of the anhydrous Form M2.[4]

-

Dissolution: Dissolve mycophenolic acid in ethyl lactate (B86563) at an elevated temperature (approximately 60°C).

-

Cooling: Cool the solution to room temperature.

-

Precipitation: Add acetone (B3395972) as an anti-solvent to the solution to induce precipitation.

-

Crystallization: Further cool the mixture to between 0°C and 10°C and allow it to crystallize completely.

-

Recovery: Isolate the resulting solid product by filtration.

-

Drying: Dry the recovered crystalline material in a vacuum oven to yield Form M2.

4.2. Characterization by Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline form of the synthesized product.

-

Sample Preparation: Gently grind a small amount of the dried mycophenolate sodium powder to ensure a uniform particle size.

-

Mounting: Pack the powder into a sample holder.

-

Data Acquisition: Place the sample holder in a powder X-ray diffractometer. Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

-

Analysis: Compare the resulting diffractogram peaks with known patterns for different mycophenolate sodium polymorphs (see Table 1).

4.3. Characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for determining the purity and concentration of mycophenolate sodium.[14]

-

System: An HPLC system equipped with a photodiode array detector.

-

Column: C8 column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 50:50 v/v), with the pH adjusted as needed.[14][15]

-

Flow Rate: 1.5 mL/min.[15]

-

Detection: Monitor the eluent at a wavelength of 254 nm.[15]

-

Sample Preparation: Accurately weigh and dissolve the mycophenolate sodium sample in a suitable solvent (e.g., methanol) to a known concentration.

-

Analysis: Inject the sample into the HPLC system. The retention time for mycophenolate sodium is typically around 4.8 minutes under these conditions.[15] Purity is assessed by the area of the main peak relative to any impurity peaks.

Caption: Logical workflow for the structural and purity analysis of mycophenolate sodium.

References

- 1. Mycophenolate Sodium | C17H19NaO6 | CID 23665584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mycophenolate Sodium - Formosa Laboratories, Inc. [formosalab.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20080097096A1 - Processes for preparation of crystalline mycophenolate sodium - Google Patents [patents.google.com]

- 5. US7439373B2 - Crystalline mycophenolate sodium - Google Patents [patents.google.com]

- 6. Mycophenolate sodium [midas-pharma.com]

- 7. Mycophenolate (sodium) | C17H19NaO6 | CID 53432481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP1768969B1 - Crystalline mycophenolate sodium - Google Patents [patents.google.com]

- 9. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 10. ClinPGx [clinpgx.org]

- 11. Mycophenolate Sodium - 台耀化學股份有限公司 [formosalab.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. rjpbcs.com [rjpbcs.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Protocol for dissolving mycophenolate sodium for in vitro cell culture experiments

Topic: Protocol for Dissolving Mycophenolate Sodium for In Vitro Cell Culture Experiments

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro cell culture studies involving mycophenolate sodium.

Introduction

Mycophenolate sodium is the sodium salt of mycophenolic acid (MPA), a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides.[1][3] Because T and B lymphocytes are highly dependent on this pathway for their proliferation, MPA exhibits a relatively specific cytostatic effect on these cells.[1][4] Mycophenolate mofetil (MMF) is a commonly used prodrug that is rapidly hydrolyzed to the active MPA form in vivo.[5] For in vitro experiments, direct use of mycophenolate sodium or mycophenolic acid is often preferred.

This document provides a detailed protocol for the preparation of mycophenolate sodium solutions for use in cell culture, summarizes key quantitative data, and illustrates its mechanism of action.

Quantitative Data Summary

The following table summarizes the solubility and stability of mycophenolate derivatives relevant to experimental settings. Note that much of the detailed literature focuses on the prodrug Mycophenolate Mofetil (MMF), but key principles apply to the active MPA moiety. Mycophenolate sodium is freely soluble in aqueous media at physiological pH.[6]

| Parameter | Solvent/Condition | Value / Observation | Source(s) |

| Solubility | |||

| Mycophenolate Sodium | Aqueous (physiol. pH) | Freely soluble. | [6] |

| Mycophenolate Sodium | 0.1 M HCl | Practically insoluble. | [6] |

| Mycophenolate Mofetil | Water (pH 7.4) | Slightly soluble (43 µg/mL). | [7] |

| Mycophenolate Mofetil | Acidic Medium (pH 3.6) | Solubility increases (4.27 mg/mL). | [7] |

| Mycophenolate Mofetil | DMSO | Soluble (~10 mg/mL). | [8] |

| Mycophenolate Mofetil | Ethanol | Soluble (~1.4 mg/mL). | [8] |

| Stability (in Solution) | |||

| Mycophenolate Mofetil | pH 5.1 | Half-life of 118 days. | [9] |

| Mycophenolate Mofetil | pH 7.4 | Half-life of 19 days. | [9] |

| Aqueous Solution (MMF) | PBS/DMF (1:1) | Recommended storage for not more than one day. | [8] |

| Suspension (MMF) | 5°C | Stable for up to 14-210 days depending on the formulation. | [5][9] |

| IV Solution (MMF) | 5% Dextrose | Stable for 7 days at 4°C and 25°C (1-10 mg/mL). Administer within 4 hours of preparation.[10][11] | [10][11] |

Experimental Protocols

Materials and Equipment

-

Mycophenolate Sodium powder (reagent grade)

-

Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. The molecular weight of Mycophenolate Sodium is 342.32 g/mol .

Safety Precaution: Mycophenolate sodium is a potent immunosuppressive agent. Handle the dry powder and concentrated solutions in a chemical fume hood or biological safety cabinet. Always wear appropriate PPE.

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) *Mass (mg) = 0.010 mol/L x 0.001 L x 342.32 g/mol x 1000 mg/g = 3.42 mg

-

Weighing: Carefully weigh 3.42 mg of mycophenolate sodium powder using an analytical balance.

-

Dissolution:

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO (or sterile PBS, pH 7.4). While mycophenolate sodium is water-soluble, DMSO is a common solvent for ensuring complete and rapid dissolution and is suitable for long-term storage at -20°C.

-

Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.

-

-

Sterilization:

-

To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical, especially if using an aqueous solvent like PBS.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for long-term storage (several months). For solutions prepared in PBS, short-term storage at 4°C for a few days is acceptable, but -20°C is recommended.

-

Protocol for Preparation of Working Solution

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.

-

Example for a 10 µM final concentration: To prepare 1 mL of medium with a final concentration of 10 µM, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Note: The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The 1:1000 dilution described above results in a 0.1% DMSO concentration.

-

-

Application: Mix gently by pipetting and immediately add the medicated medium to your cell cultures.

Visualizations: Mechanism and Workflow

Signaling Pathway of Mycophenolic Acid

The primary mechanism of action involves the targeted inhibition of the de novo purine (B94841) synthesis pathway, which is essential for the proliferation of lymphocytes.

Caption: Mechanism of Action of Mycophenolic Acid (MPA).

Experimental Workflow

This diagram outlines the logical flow from preparing the stock solution to treating cells for an in vitro experiment.